molecular formula C23H16O B6328620 1-(9-Phenanthryl)-3-phenylprop-2-en-1-one CAS No. 79178-10-2

1-(9-Phenanthryl)-3-phenylprop-2-en-1-one

Cat. No.: B6328620
CAS No.: 79178-10-2
M. Wt: 308.4 g/mol
InChI Key: OWQHHVXZBUZKCN-CCEZHUSRSA-N
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Description

1-(9-Phenanthryl)-3-phenylprop-2-en-1-one is an organic compound characterized by its unique structure, which includes a phenanthrene moiety and a phenylprop-2-en-1-one group

Properties

IUPAC Name

(E)-1-phenanthren-9-yl-3-phenylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O/c24-23(15-14-17-8-2-1-3-9-17)22-16-18-10-4-5-11-19(18)20-12-6-7-13-21(20)22/h1-16H/b15-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQHHVXZBUZKCN-CCEZHUSRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(9-Phenanthryl)-3-phenylprop-2-en-1-one typically involves the condensation of 9-phenanthrenecarboxaldehyde with acetophenone under basic conditions. The reaction is often catalyzed by a base such as potassium hydroxide in an ethanol solvent. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(9-Phenanthryl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of phenanthrene-9-carboxylic acid or phenanthrene-9-one.

    Reduction: Formation of 1-(9-phenanthryl)-3-phenylpropan-1-ol.

    Substitution: Formation of various substituted phenanthrene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.

Mechanism of Action

The mechanism by which 1-(9-Phenanthryl)-3-phenylprop-2-en-1-one exerts its effects is primarily through its interaction with various molecular targets. The compound can participate in electron transfer reactions, influencing redox processes within cells. Additionally, its structural features allow it to interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    9-Phenanthrenecarboxaldehyde: A precursor in the synthesis of 1-(9-Phenanthryl)-3-phenylprop-2-en-1-one.

    Phenanthrene-9-carboxylic acid: An oxidation product of this compound.

    1-(9-Phenanthryl)-3-phenylpropan-1-ol: A reduction product of this compound.

Uniqueness: this compound is unique due to its combination of a phenanthrene moiety and a phenylprop-2-en-1-one group, which imparts distinct chemical and physical properties. This structural uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry.

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